Tetrakis[(S)-(+)-(1-adamantyl)-(N-phthalimido)acetato]dirhodium(II)
Description
Tetrakis[(S)-(+)-(1-adamantyl)-(N-phthalimido)acetato]dirhodium(II) (Rh₂(S-PTAD)₄) is a chiral dirhodium(II) paddlewheel complex widely employed in asymmetric catalysis. Its structure features four (S)-configured ligands, each containing a bulky adamantyl group and a phthalimido moiety, which synergistically enhance enantioselectivity in reactions such as cyclopropanations, C–H functionalizations, and tandem sigmatropic rearrangements . The molecular formula is C₈₀H₈₀N₄O₁₆Rh₂, with a molecular weight of 1559.32 g/mol . Its enantiomer, Rh₂(R-PTAD)₄ (CAS: 909393-65-3), is used to access opposite stereoisomers in synthesis .
Properties
CAS No. |
909389-99-7 |
|---|---|
Molecular Formula |
C80H84N4O16Rh2 |
Molecular Weight |
1563.3 g/mol |
IUPAC Name |
(2S)-2-(1-adamantyl)-2-(1,3-dioxoisoindol-2-yl)acetic acid;rhodium |
InChI |
InChI=1S/4C20H21NO4.2Rh/c4*22-17-14-3-1-2-4-15(14)18(23)21(17)16(19(24)25)20-8-11-5-12(9-20)7-13(6-11)10-20;;/h4*1-4,11-13,16H,5-10H2,(H,24,25);;/t4*11?,12?,13?,16-,20?;;/m1111../s1 |
InChI Key |
PLPQGTNWMBISEW-SNLBCUCMSA-N |
SMILES |
C1C2CC3CC1CC(C2)(C3)C(C(=O)O)N4C(=O)C5=CC=CC=C5C4=O.C1C2CC3CC1CC(C2)(C3)C(C(=O)O)N4C(=O)C5=CC=CC=C5C4=O.C1C2CC3CC1CC(C2)(C3)C(C(=O)O)N4C(=O)C5=CC=CC=C5C4=O.C1C2CC3CC1CC(C2)(C3)C(C(=O)O)N4C(=O)C5=CC=CC=C5C4=O.[Rh].[Rh] |
Isomeric SMILES |
C1C2CC3CC1CC(C2)(C3)[C@@H](C(=O)O)N4C(=O)C5=CC=CC=C5C4=O.C1C2CC3CC1CC(C2)(C3)[C@@H](C(=O)O)N4C(=O)C5=CC=CC=C5C4=O.C1C2CC3CC1CC(C2)(C3)[C@@H](C(=O)O)N4C(=O)C5=CC=CC=C5C4=O.C1C2CC3CC1CC(C2)(C3)[C@@H](C(=O)O)N4C(=O)C5=CC=CC=C5C4=O.[Rh].[Rh] |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(C(=O)O)N4C(=O)C5=CC=CC=C5C4=O.C1C2CC3CC1CC(C2)(C3)C(C(=O)O)N4C(=O)C5=CC=CC=C5C4=O.C1C2CC3CC1CC(C2)(C3)C(C(=O)O)N4C(=O)C5=CC=CC=C5C4=O.C1C2CC3CC1CC(C2)(C3)C(C(=O)O)N4C(=O)C5=CC=CC=C5C4=O.[Rh].[Rh] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tetrakis[(S)-(+)-(1-adamantyl)-(N-phthalimido)acetato]dirhodium(II) typically involves the reaction of rhodium(II) acetate dimer with the corresponding adamantyl and phthalimido ligands under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and contamination. The process involves heating the reactants in a suitable solvent, such as dichloromethane or acetonitrile, followed by purification through recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated systems for precise control of reaction parameters. The use of high-purity starting materials and solvents is crucial to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Tetrakis[(S)-(+)-(1-adamantyl)-(N-phthalimido)acetato]dirhodium(II) undergoes various types of chemical reactions, including:
Oxidation: The compound can participate in oxidation reactions, often acting as a catalyst.
Reduction: It can also be involved in reduction processes, particularly in organic synthesis.
Substitution: Ligand exchange reactions are common, where the adamantyl or phthalimido groups are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in reactions with this compound include diazo compounds, alkenes, and various nucleophiles. The reactions are typically carried out under mild conditions, often at room temperature or slightly elevated temperatures, in the presence of a suitable solvent .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, cyclopropanation reactions with alkenes yield cyclopropane derivatives, while reactions with diazo compounds can produce carbenoid intermediates .
Scientific Research Applications
Enantioselective Cyclopropanation
Rh2(S-PTAD)4 is widely recognized for its ability to catalyze the cyclopropanation of alkenes using diazo compounds. This reaction is notable for producing cyclopropanes with high levels of enantiomeric excess (ee).
Case Study :
- A study demonstrated that Rh2(S-PTAD)4 effectively catalyzed the cyclopropanation of α-silyl styrenes with aryl diazoacetates, yielding optically active cis-cyclopropane carboxylates with enantioselectivity exceeding 99% ee .
| Reaction Type | Substrate Type | Enantioselectivity (ee) | Reference |
|---|---|---|---|
| Cyclopropanation | α-silyl styrenes | >99% | Organic Letters (2016) |
| Cyclopropanation | α-diazo compounds | up to 98% | Organic Letters (2009) |
C-H Insertion Reactions
In addition to cyclopropanation, Rh2(S-PTAD)4 has been employed in C-H insertion reactions, which are critical for the formation of C-C bonds.
Case Study :
- The catalyst was used for intramolecular C-H insertion reactions, achieving high asymmetric induction with enantioselectivities reaching 94% ee .
| Reaction Type | Substrate Type | Enantioselectivity (ee) | Reference |
|---|---|---|---|
| Intramolecular C-H insertion | Various substrates | 94% | Organic Letters (2006) |
C-H Amination
Rh2(S-PTAD)4 also serves as a catalyst for enantioselective C-H amination reactions, enabling the synthesis of chiral amines from hydrocarbons.
Case Study :
- Research indicated that this complex effectively catalyzed the amination of activated hydrocarbons, providing products with high enantioselectivity .
Mechanistic Insights
The mechanism by which Rh2(S-PTAD)4 operates involves the formation of rhodium-carbene intermediates, which can then react with various substrates to yield the desired products. The steric and electronic properties imparted by the adamantyl and phthalimido groups play a crucial role in enhancing the selectivity and efficiency of these reactions.
Mechanism of Action
The mechanism of action of Tetrakis[(S)-(+)-(1-adamantyl)-(N-phthalimido)acetato]dirhodium(II) involves the formation of reactive intermediates, such as carbenoids and nitrenes, which facilitate various chemical transformations. The compound’s rhodium centers play a crucial role in stabilizing these intermediates and promoting the desired reactions . Molecular targets include organic substrates with reactive functional groups, such as alkenes and diazo compounds .
Comparison with Similar Compounds
Comparison with Similar Dirhodium(II) Complexes
Structural Features
Notes:
- Rh₂(S-PTAD)₄ vs. Rh₂(S-DOSP)₄ : The adamantyl group in Rh₂(S-PTAD)₄ provides greater steric hindrance than the dodecyl chain in Rh₂(S-DOSP)₄, favoring higher enantioselectivity in congested reaction environments .
- Rh₂(S-PTPI)₄ : Lacks adamantyl bulk, leading to lower selectivity in styrene cyclopropanations compared to Rh₂(S-PTAD)₄ .
Catalytic Performance
Enantioselectivity
- Rh₂(S-PTAD)₄ : Achieves >90% enantiomeric excess (ee) in formal [4+3] cycloadditions for the synthesis of (+)-barekoxide .
- Rh₂(S-DOSP)₄ : Delivers ~80% ee in C–H functionalization reactions but underperforms in cyclopropanations due to less rigid ligand architecture .
Reaction Scope
Biological Activity
Tetrakis[(S)-(+)-(1-adamantyl)-(N-phthalimido)acetato]dirhodium(II), commonly referred to as Rh2(S-PTAD)4, is a dirhodium complex that has garnered attention in the field of organometallic chemistry due to its unique structural properties and biological activity. This compound is notable for its application as a chiral catalyst in various organic transformations, particularly in asymmetric synthesis. Understanding the biological activity of Rh2(S-PTAD)4 is essential for its potential applications in medicinal chemistry and drug development.
Basic Information
- Chemical Formula : C80H80N4O16Rh2
- Molecular Weight : 1559.34 g/mol
- CAS Number : 909389-99-7
Structural Characteristics
Rh2(S-PTAD)4 features a tetrakis coordination of phthalimidoacetate ligands around a dirhodium center. This specific arrangement contributes to its catalytic properties and biological interactions.
The biological activity of Rh2(S-PTAD)4 is primarily attributed to its ability to facilitate various chemical reactions through its catalytic properties. It has been shown to exhibit significant activity in:
- C-H Insertion Reactions : Rh2(S-PTAD)4 catalyzes intramolecular C-H insertion with high enantioselectivity, achieving up to 94% enantiomeric excess (ee) .
- Cyclopropanation Reactions : This compound also demonstrates exceptional performance in intermolecular cyclopropanation, reaching an ee of 99% .
Case Studies
-
Asymmetric Synthesis :
- In a study focusing on the use of Rh2(S-PTAD)4 as a chiral catalyst, it was found that the compound enabled high levels of asymmetric induction in various reactions, including C-H insertions and cyclopropanations. The results indicated that the steric bulk and electronic properties of the adamantyl group play a crucial role in enhancing catalytic efficiency .
-
Antitumor Activity :
- Preliminary studies have suggested that dirhodium complexes, including Rh2(S-PTAD)4, may exhibit antitumor properties. The interaction between the metal center and biological molecules could potentially lead to cytotoxic effects on cancer cells, although further research is necessary to elucidate these mechanisms .
- Enzyme Mimicry :
Table 1: Summary of Catalytic Performance
| Reaction Type | Enantiomeric Excess (%) | Reference |
|---|---|---|
| Intramolecular C-H Insertion | 94% | |
| Intermolecular Cyclopropanation | 99% | |
| Intermolecular C-H Insertion | 92% |
Table 2: Potential Biological Applications
| Application Area | Description | Current Status |
|---|---|---|
| Asymmetric Synthesis | High ee in organic transformations | Established |
| Antitumor Activity | Potential cytotoxic effects on cancer cells | Under Investigation |
| Enzyme Mimicry | Mimics enzymatic functions for synthetic reactions | Research Ongoing |
Q & A
Q. What are the standard synthetic protocols for preparing Tetrakis[(S)-(+)-(1-adamantyl)-(N-phthalimido)acetato]dirhodium(II), and what analytical methods are essential for confirming its structural integrity?
The synthesis typically involves ligand exchange reactions starting from dirhodium precursors (e.g., Rh₂(OAc)₄) and enantiomerically pure ligands. Key steps include refluxing in anhydrous solvents (e.g., dichloromethane) under inert atmospheres . Structural confirmation requires:
Q. In which types of organic transformations is this dirhodium complex most effectively employed as a catalyst?
This chiral dirhodium catalyst excels in:
- Enantioselective cycloadditions (e.g., [4+3] cycloadditions for natural product synthesis, as in the total synthesis of (+)-Barekoxide) .
- C–H functionalization and stereodivergent reactions , leveraging its adamantyl and phthalimido groups to control steric and electronic effects .
- Asymmetric carbene transfer reactions , where the ligand’s rigidity enhances stereochemical outcomes .
Q. What spectroscopic techniques are most effective for monitoring reactions catalyzed by this complex?
- ¹H/¹³C NMR : To track substrate conversion and enantiomeric excess (ee), though rhodium’s paramagnetism may broaden signals.
- Infrared (IR) spectroscopy : To identify carbonyl stretching modes of the phthalimido group (~1700–1750 cm⁻¹) .
- Mass spectrometry (ESI-MS) : For detecting intermediates or catalyst degradation products .
Advanced Questions
Q. How can researchers optimize enantioselectivity when employing this catalyst in stereodivergent syntheses?
- Solvent selection : Polar aprotic solvents (e.g., DCM, toluene) often improve ee by stabilizing transition states .
- Temperature control : Lower temperatures (e.g., –40°C) reduce competing pathways, enhancing stereochemical fidelity .
- Substrate engineering : Bulky substituents on the substrate can align with the catalyst’s adamantyl groups, improving stereodirection .
- Additives : Chiral auxiliaries or Lewis acids (e.g., Mg(OTf)₂) may synergize with the dirhodium core .
Q. What strategies are recommended for resolving contradictory data regarding catalytic efficiency or stereochemical outcomes across studies?
- Cross-validate reaction conditions : Ensure consistency in solvent purity, catalyst batch, and substrate ratios .
- Characterize catalyst integrity : Use X-ray crystallography to confirm no structural deviations (e.g., ligand dissociation) .
- Reproduce under standardized protocols : Reference methods from peer-reviewed studies (e.g., J. Org. Chem. 2009, 74:6555) to isolate variables .
Q. How do the electronic and steric properties of the adamantyl and phthalimido groups influence the catalyst’s performance in C–H functionalization?
- Steric effects : The adamantyl group creates a rigid, hydrophobic pocket that directs substrate orientation, favoring specific diastereomers .
- Electronic effects : The phthalimido group’s electron-withdrawing nature stabilizes rhodium-carbene intermediates, accelerating insertion steps .
- Comparative studies : Dirhodium complexes with smaller ligands (e.g., Rh₂(S-DOSP)₄) show reduced steric hindrance but lower enantioselectivity in bulky substrates .
Q. What are the mechanistic implications of kinetic studies performed on reactions catalyzed by this dirhodium complex?
- Rate-determining steps : Kinetic isotope effects (KIEs) and Eyring analysis reveal whether C–H insertion or carbene formation is rate-limiting .
- Parahydrogen-induced polarization (PHIP) : Hyperpolarization techniques enhance NMR sensitivity, enabling real-time tracking of catalytic intermediates .
- Ligand dissociation kinetics : Variable-temperature studies quantify ligand stability, critical for long-duration reactions .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
